molecular formula C10H19NO2 B1382983 Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate CAS No. 1692722-15-8

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate

Cat. No. B1382983
M. Wt: 185.26 g/mol
InChI Key: IKMRYBGLRUERCT-UHFFFAOYSA-N
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Description

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is saturated and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidines, including Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Aldol Reactions

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate and its derivatives have been investigated for their utility in asymmetric aldol reactions. One derivative, specifically N-propionylated pyrrolidine, was synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde. The study explored how variations in temperature, solvent, and chelating agents influenced stereoselectivity. This research provides valuable insights into the synthesis of 3-hydroxy-2-methyl-3-phenylpropionic acids and their ethyl esters, highlighting the compound's potential in stereoselective organic synthesis (Hedenström, Andersson, & Hjalmarsson, 2000).

Pyrrole Derivative Synthesis

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate has been involved in the synthesis of various pyrrole derivatives. For instance, efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds have been reported. These syntheses demonstrate the versatility of ethyl 2-chloroacetoacetate and its isomers in generating a range of pyrrole derivatives, which are significant in the field of medicinal chemistry and pesticide development (Dawadi & Lugtenburg, 2011).

Protecting Group for Carboxylic Acids

The compound has been studied for its role as a protecting group for carboxylic acids in polymer chemistry. Research on 2-(pyridin-2-yl)ethanol, a related compound, has demonstrated its effectiveness as a protecting group for methacrylic acid. This property is essential for controlled polymerization and subsequent chemical or thermal deprotection, offering broad applications in the synthesis of polymers with diverse functionalities (Elladiou & Patrickios, 2012).

Antioxidant Activity

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate derivatives have also been explored for their antioxidant properties. For example, certain pyrrolyl selenolopyridine compounds, synthesized using similar structural frameworks, have shown significant antioxidant activity. These findings suggest potential applications in developing new antioxidant agents (Zaki et al., 2017).

Future Directions

The future directions of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . As an intermediate in the production of certain anthranilamide compounds, it could also be used in the development of new insecticides .

properties

IUPAC Name

ethyl 3-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMRYBGLRUERCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate

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